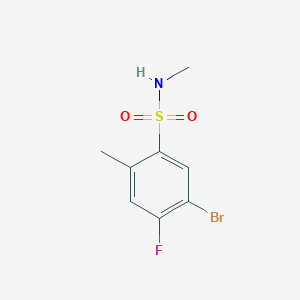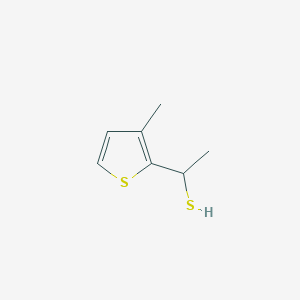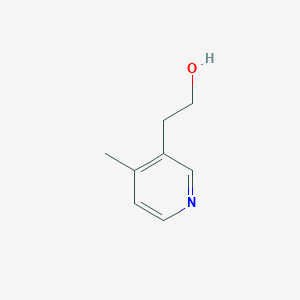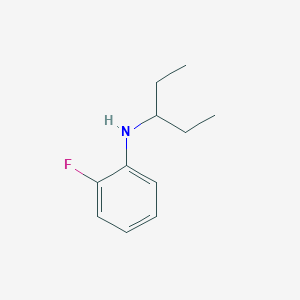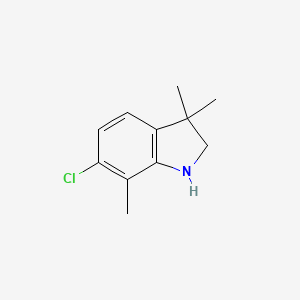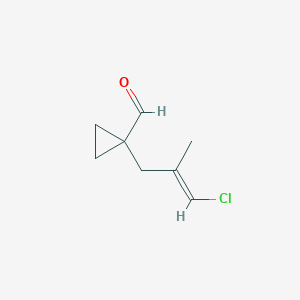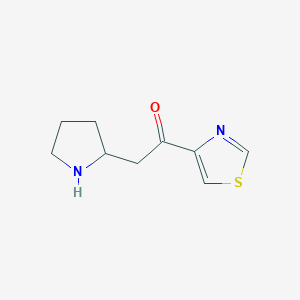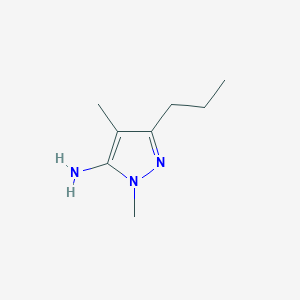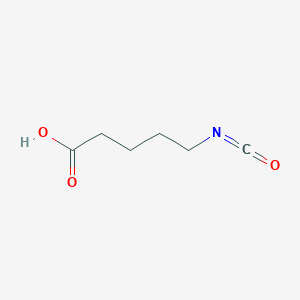
5-Isocyanatopentanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanatopentanoicacid is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanoic acid backbone. This compound is part of the isocyanate family, known for their high reactivity and versatility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Isocyanatopentanoicacid can be synthesized through the reaction of pentanoic acid with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation of pentanoic acid derivatives. This process requires stringent safety measures due to the hazardous nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanatopentanoicacid undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily, often catalyzed by tertiary amines.
Amines: React to form substituted ureas.
Major Products
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Substituted Ureas: Formed from reactions with amines.
Aplicaciones Científicas De Investigación
5-Isocyanatopentanoicacid has diverse applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and foams .
Mecanismo De Acción
The mechanism of action of 5-Isocyanatopentanoicacid involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity underlies its potential use in antifungal and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Isocyanate: Similar in reactivity but more volatile and toxic.
Phenyl Isocyanate: Aromatic counterpart with different reactivity patterns.
Hexamethylene Diisocyanate: Used in polymer production, similar reactivity but different applications.
Uniqueness
5-Isocyanatopentanoicacid is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the pentanoic acid backbone. This combination makes it particularly useful in specialized applications such as the synthesis of specific polymers and biological probes .
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-isocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10) |
Clave InChI |
CUFRGDUIEYIOMZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


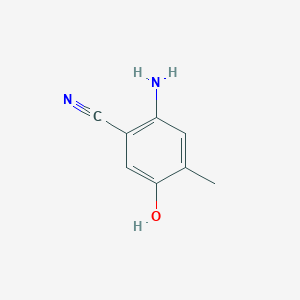
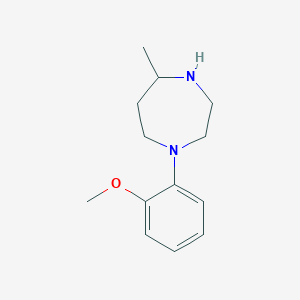
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


